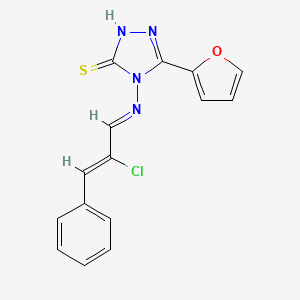
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is a labeled analogue of 1-Methylxanthine, a major metabolite of Theophylline. This compound is used primarily as an internal standard in various scientific studies. It has a molecular formula of 13C4C2H615N3NO2 and a molecular weight of 173.09 .
准备方法
The synthesis of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the xanthine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often involve high purity reagents and controlled environments to ensure the incorporation of the isotopes at the desired positions .
化学反应分析
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is widely used in scientific research due to its labeled isotopes. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In biology and medicine, it is used to study metabolic pathways and drug metabolism. Additionally, it is employed in environmental studies to trace the fate of pollutants .
作用机制
The mechanism of action of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is similar to that of its unlabeled counterpart, 1-Methylxanthine. It acts as a competitive inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and stimulation of the central nervous system .
相似化合物的比较
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is unique due to its labeled isotopes, which make it valuable for tracing and analytical studies. Similar compounds include 1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 and 1,3,7-Trimethyluric acid-2,4,5,6-13C4-1,3,9-15N3. These compounds also contain stable isotopes and are used in similar applications .
属性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
173.09 g/mol |
IUPAC 名称 |
1-methyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 |
InChI 键 |
MVOYJPOZRLFTCP-UDDVCBLJSA-N |
手性 SMILES |
C[15N]1[13C](=O)[13C]2=[13C]([15NH][13C]1=O)[15N]=CN2 |
规范 SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053020.png)
![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12053040.png)


![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)




![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)


![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)
